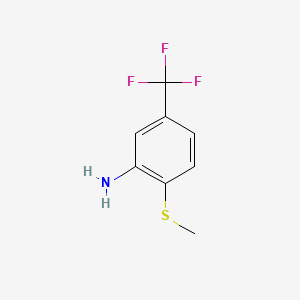

3-Amino-4-(methylthio)benzotrifluoride

Description

Properties

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFOLJGOVFYDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345654 | |

| Record name | 3-Amino-4-(methylthio)benzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-07-0 | |

| Record name | 3-Amino-4-(methylthio)benzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(methylthio)benzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-5-trifluoromethylaniline

For Immediate Release

An Essential Reference for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylthio)-5-trifluoromethylaniline (CAS No. 207974-07-0). The information contained herein is vital for its application in chemical synthesis, pharmaceutical development, and materials science. This document is intended to serve as a foundational resource, presenting available data in a structured format, outlining experimental methodologies, and illustrating logical workflows for property determination.

Core Physicochemical Data

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 207974-07-0 | [1][2] |

| Molecular Formula | C₈H₈F₃NS | [1][2] |

| Molecular Weight | 207.22 g/mol | [2] |

| Physical State | Liquid | [1] |

| Appearance | Light yellow | [1] |

| Boiling Point | 112 °C @ 12 mmHg | |

| Density | 1.32 g/cm³ | |

| Refractive Index | 1.537 | |

| Melting Point | Not available |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Low (predicted) | [1] |

| pKa (predicted) | Data not available | |

| LogP (predicted) | Data not available |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of 2-(Methylthio)-5-trifluoromethylaniline.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the following steps:

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.

-

Heating and Observation: The heating bath is gradually heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

The density of a liquid is its mass per unit volume. It can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.

-

Mass Measurement: The mass of a clean, dry graduated cylinder is recorded.

-

Volume Measurement: A known volume of 2-(Methylthio)-5-trifluoromethylaniline is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an amine, it refers to the acidity of its conjugate acid. Potentiometric titration is a standard method for its determination.

-

Solution Preparation: A precise concentration of 2-(Methylthio)-5-trifluoromethylaniline is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its experimental determination.

-

Phase Saturation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 2-(Methylthio)-5-trifluoromethylaniline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until the compound has fully partitioned between the two phases and equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel chemical entity like 2-(Methylthio)-5-trifluoromethylaniline.

Caption: Workflow for Physicochemical Property Determination.

Safety Information

According to the Safety Data Sheet, 2-(Methylthio)-5-trifluoromethylaniline is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet or professional scientific guidance.

References

In-Depth Technical Guide: 3-Amino-4-(methylthio)benzotrifluoride (CAS No. 207974-07-0)

A Core Intermediate for Pharmaceutical Research and Development

This technical guide provides a comprehensive overview of 3-Amino-4-(methylthio)benzotrifluoride, a key chemical intermediate used in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, with the CAS number 207974-07-0, is an aromatic amine containing a trifluoromethyl group and a methylthio group.[1][2] These functional groups impart specific physicochemical properties that make it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity of a final drug molecule, while the amino group provides a reactive handle for further chemical modifications.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈F₃NS | [2] |

| Molecular Weight | 207.22 g/mol | [2] |

| Boiling Point | 111-112 °C at 12 torr | [2] |

| MDL Number | MFCD00052715 | [2] |

| Synonyms | 2-Amino-1-methylthio-4-trifluoromethylbenzene | [3] |

| 2-(Methylthio)-5-trifluoromethylaniline | [3] | |

| α,α,α-Trifluoro-6-(methylthio)-m-toluidine | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. These include absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C-F stretching of the trifluoromethyl group, and C-S stretching of the methylthio group.[4]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[5]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, patents describing the synthesis of structurally related compounds provide a likely synthetic strategy. The synthesis of the closely related compound, 3-amino-2-methylbenzotrifluoride, suggests a multi-step process that could be adapted.[1][6]

A plausible synthetic workflow is outlined below. This is a conceptual workflow based on available information for related compounds and should be adapted and optimized under laboratory conditions.

General Experimental Steps (based on related syntheses[1]):

-

Condensation: A substituted 3-aminobenzotrifluoride is reacted with dimethyl sulfoxide in the presence of an activating agent.

-

Heating: The resulting intermediate is heated to induce rearrangement.

-

Reduction: The subsequent intermediate is chemically reduced to yield the final product. The choice of reducing agent would be critical to selectively reduce the target functional group without affecting the trifluoromethyl or methylthio moieties.

Applications in Drug Discovery and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] The trifluoromethyl group is a common feature in many modern drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.

While the specific drugs synthesized from this intermediate are not widely disclosed in public literature, the patent literature for related compounds indicates its potential use in the development of:

The general mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), a class that could potentially be synthesized from this intermediate, involves the inhibition of cyclooxygenase (COX) enzymes.

Below is a generalized signaling pathway for COX inhibition, which may be relevant to the downstream products of this compound.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of inflammation and pain management. Further research into the specific downstream products and their biological activities will continue to unlock the full potential of this compound in drug discovery and development.

References

- 1. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-4-(methylthio)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

This technical document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 3-Amino-4-(methylthio)benzotrifluoride (CAS No: 207974-07-0). While primarily utilized as a specialized building block in medicinal and materials chemistry, a thorough understanding of its characteristics is essential for its effective application. This guide consolidates available quantitative data, discusses spectroscopic information, and proposes a logical synthetic pathway. Due to the compound's nature as a synthetic intermediate, publicly available data on its biological activity and specific experimental protocols are limited; this paper addresses these gaps by outlining general methodologies and logical workflows relevant to its application.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-methylsulfanyl-5-(trifluoromethyl)aniline, is a substituted aniline derivative.[1] Its structure features a benzene ring substituted with an amino group, a methylthio group, and a trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring and the basicity of the amino group. The methylthio group, a sulfur-containing moiety, offers a site for further chemical modification.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 207974-07-0 | [2][3] |

| Molecular Formula | C₈H₈F₃NS | [2][3][4] |

| Molecular Weight | 207.22 g/mol | [3][4] |

| Boiling Point | 111-112 °C at 12 torr | [3][4] |

| Density | 1.32 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.537 | [4] |

| Vapor Pressure | 0.0341 mmHg at 25 °C | [4] |

| XLogP3 | 3.6 | [4] |

Spectroscopic Data

2.1 Mass Spectrometry

The electron ionization mass spectrum is available and serves to confirm the molecular weight of the compound.[5]

2.2 Infrared (IR) Spectroscopy

The gas-phase IR spectrum provides information about the functional groups present in the molecule.[2] Key expected absorptions would include:

-

N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching from the aromatic ring and the methyl group, typically in the 2850-3100 cm⁻¹ region.

-

C=C stretching from the aromatic ring, in the 1450-1600 cm⁻¹ region.

-

C-N stretching , typically around 1250-1360 cm⁻¹.

-

C-F stretching from the trifluoromethyl group, which is expected to show strong, characteristic bands in the 1100-1350 cm⁻¹ region.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not published in readily accessible literature. For research purposes, acquiring experimental NMR data is the standard protocol for structure confirmation following synthesis.

Synthesis and Experimental Protocols

As a specialized chemical intermediate, this compound is not typically synthesized in a standard laboratory setting but is available from commercial suppliers. Detailed, peer-reviewed synthesis protocols are not publicly available. However, a logical synthetic route can be proposed based on established organic chemistry principles and patent literature for analogous compounds.[6][7]

A plausible synthetic pathway could start from 3-amino-benzotrifluoride. The introduction of the methylthio group would likely proceed via an electrophilic substitution or a more complex, directed ortho-metalation strategy, though the latter can be complex with an aniline starting material. A more robust proposed workflow is outlined below.

Caption: Proposed multi-step synthesis workflow.

3.1 Proposed Experimental Protocol

-

Step 1: Synthesis of 4-(Methylthio)-3-nitrobenzotrifluoride.

-

To a solution of 4-chloro-3-nitrobenzotrifluoride in a suitable aprotic polar solvent (e.g., DMF or DMSO), add sodium thiomethoxide.

-

The reaction mixture is stirred, potentially with heating, to facilitate the nucleophilic aromatic substitution of the chlorine atom.

-

Progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

-

Step 2: Synthesis of this compound.

-

The intermediate, 4-(methylthio)-3-nitrobenzotrifluoride, is dissolved in a solvent such as ethanol or ethyl acetate.

-

A reducing agent is added. A common method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Alternatively, chemical reduction using a metal in acid, such as tin(II) chloride in hydrochloric acid, can be employed.

-

The reaction is monitored until the starting material is consumed.

-

For catalytic hydrogenation, the catalyst is filtered off. For chemical reduction, a basic workup is required to neutralize the acid and precipitate the tin salts.

-

The crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield the final compound.

-

Biological Activity and Applications in Drug Development

There is no specific, publicly available research detailing the biological activity or signaling pathway interactions of this compound itself. Its primary documented role is that of a chemical building block or synthetic intermediate.[3][8] Benzotrifluoride derivatives are common in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.

The logical application of this compound is in the synthesis of more complex, biologically active molecules, where the amino group serves as a key handle for further derivatization (e.g., amide bond formation, sulfonylation, or formation of heterocyclic rings).

Caption: Logical relationship of the title compound as a building block.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable, specialized intermediate for chemical synthesis, particularly in the fields of drug discovery and materials science. This guide has consolidated the available physicochemical and spectroscopic data to provide a foundational understanding of the compound. While specific experimental and biological data are sparse in the public domain, the logical workflows for its synthesis and application presented herein offer a robust framework for researchers utilizing this versatile building block. Standard laboratory procedures for characterization and safety are paramount when working with this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [webbook.nist.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 7. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]

- 8. This compound [srdpharma.com]

3-Amino-4-(methylthio)benzotrifluoride IUPAC name

An In-depth Technical Guide to 2-Methylsulfanyl-5-(trifluoromethyl)aniline

IUPAC Name: 2-Methylsulfanyl-5-(trifluoromethyl)aniline Common Name: 3-Amino-4-(methylthio)benzotrifluoride CAS Number: 207974-07-0

This technical guide provides a comprehensive overview of 2-methylsulfanyl-5-(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a methylthio group, and a trifluoromethyl group, makes it a valuable building block for medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

The compound is typically a liquid at room temperature and is noted as being air-sensitive. Proper storage under an inert atmosphere is recommended to maintain its purity and reactivity. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃NS | [1][2] |

| Molecular Weight | 207.21 - 207.22 g/mol | [1][2] |

| Boiling Point | 111-112 °C at 12 torr | [1] |

| Refractive Index (n_D^20) | 1.5370 | [1] |

| Purity | >98.0% (GC) | |

| Physical State | Liquid (at 20 °C) | |

| Synonyms | 2-Amino-1-methylthio-4-trifluoromethylbenzene, α,α,α-Trifluoro-6-(methylthio)-m-toluidine |

Synthesis and Experimental Protocols

The synthesis of substituted anilines such as 2-methylsulfanyl-5-(trifluoromethyl)aniline often involves multi-step processes starting from more common benzotrifluoride derivatives. While a direct, publicly documented synthesis for this specific molecule is sparse, a general and plausible protocol can be extrapolated from established methodologies for structurally related compounds.

General Synthetic Approach

A common strategy involves the introduction of the methylthio group onto a pre-functionalized aminobenzotrifluoride ring. One potential pathway could involve the ortho-lithiation of a protected 3-aminobenzotrifluoride derivative followed by quenching with a sulfur electrophile, such as dimethyl disulfide (DMDS).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for analogous compounds.

Objective: To synthesize 2-methylsulfanyl-5-(trifluoromethyl)aniline from 3-amino-benzotrifluoride.

Materials:

-

3-Aminobenzotrifluoride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Dimethyl disulfide (DMDS)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Protection of the Amine:

-

In a round-bottom flask, dissolve 3-aminobenzotrifluoride (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. The resulting crude Boc-protected aniline is typically used in the next step without further purification.

-

-

Ortho-directed Lithiation and Thioetherification:

-

Dissolve the crude Boc-protected aniline in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Slowly add n-Butyllithium (1.2 equivalents) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating anion formation.

-

Stir the mixture at -78 °C for 2 hours.

-

Add dimethyl disulfide (1.3 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Deprotection:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add a strong acid, such as 4M HCl in dioxane, to cleave the Boc protecting group.

-

Stir at room temperature for 4-6 hours.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent.

-

Purify the crude product via column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, 2-methylsulfanyl-5-(trifluoromethyl)aniline.

-

Applications in Drug Development and Research

The trifluoromethyl group is a critical pharmacophore in modern drug design, known for improving metabolic stability, lipophilicity, and binding affinity. Aniline derivatives are foundational scaffolds for a vast number of biologically active molecules. The combination of these features in 2-methylsulfanyl-5-(trifluoromethyl)aniline makes it a highly valuable intermediate for synthesizing novel therapeutic agents, particularly kinase inhibitors.

Derivatives of trifluoromethyl-anilines are integral to compounds designed to target critical cell signaling pathways implicated in cancer and other diseases. For instance, compounds containing this scaffold have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia (AML).[3]

Role as an Intermediate in Kinase Inhibitor Synthesis

The primary amine group of 2-methylsulfanyl-5-(trifluoromethyl)aniline serves as a key functional handle for building more complex molecules. It can readily participate in amide bond formations, urea formations, or reductive aminations to link the core scaffold to other pharmacophoric elements. A general workflow for utilizing such an intermediate in a drug discovery program is outlined below.

Caption: A logical workflow for drug discovery starting from a key chemical intermediate.

Potential Involvement in Signaling Pathways

Many kinase inhibitors target pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major goal in oncology research. Small molecules containing the trifluoromethyl-aniline moiety have been successfully developed as inhibitors of this pathway.[4] A potential inhibitor derived from 2-methylsulfanyl-5-(trifluoromethyl)aniline could be designed to target a key kinase like PI3Kα.

Caption: Inhibition of the PI3K/AKT pathway by a potential drug candidate.

Conclusion

2-Methylsulfanyl-5-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel, biologically active compounds, particularly kinase inhibitors targeting critical cell signaling pathways. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to leverage this compound in their scientific endeavors.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound [srdpharma.com]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 3-Amino-4-(methylthio)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 3-Amino-4-(methylthio)benzotrifluoride (CAS No. 207974-07-0). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectral data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), outlines representative experimental protocols, and provides a logical workflow for spectral analysis.

Core Spectral Data

The following tables summarize the key spectral data that has been reported for this compound.

Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups present in the molecule. The data presented is from the gas-phase spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch (asymmetric and symmetric) of the primary amine |

| ~3000-3100 | Weak | C-H stretch (aromatic) |

| ~2900-3000 | Weak | C-H stretch (methyl group) |

| ~1620 | Medium | N-H bend (scissoring) of the primary amine |

| ~1500-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1335-1250 | Strong | C-N stretch (aromatic amine) |

| ~1100-1300 | Strong | C-F stretch (trifluoromethyl group) |

| ~665-910 | Broad | N-H wag (primary amine) |

Mass Spectrometry (MS) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity | Assignment |

| 207 | High | Molecular Ion [M]⁺ |

| 192 | Medium | [M - CH₃]⁺ |

| 160 | Medium | [M - SCH₃]⁺ |

| 145 | Low | [M - CF₃]⁺ |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectral data presented.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected (typically 16-32 scans) to account for atmospheric and instrumental interferences.

-

The sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The sample spectrum is then recorded over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Method: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography:

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m column with a 5% phenyl-methylpolysiloxane stationary phase).

-

The column temperature is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate the analyte from any impurities.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis and characterization of this compound.

An In-depth Technical Guide to the Discovery and History of Substituted Benzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzotrifluorides, aromatic compounds characterized by a trifluoromethyl group (-CF3) attached to a benzene ring, represent a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The unique electronic properties conferred by the highly electronegative fluorine atoms in the -CF3 group—namely its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity—have made it a privileged motif in the design of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, physicochemical properties, and key applications of substituted benzotrifluorides, with a particular focus on their role in drug development.

Discovery and Historical Evolution of Synthesis

The journey of benzotrifluorides began in the late 19th century with the pioneering work of Belgian chemist Frédéric Swarts. In 1892, Swarts first synthesized benzotrifluoride through the reaction of benzotrichloride with antimony trifluoride (SbF3), a process that became known as the Swarts reaction. This method, while groundbreaking, utilized a stoichiometric and toxic metal fluoride.

A significant advancement came in the 1930s when industrial chemists at companies like Kinetic Chemicals and IG Farben began employing anhydrous hydrogen fluoride (HF) as the fluorinating agent. This shift was pivotal for the large-scale production of benzotrifluoride and its derivatives. The industrial synthesis, which remains relevant today, typically involves a two-step process: the free-radical chlorination of toluene to yield benzotrichloride, followed by the fluorination of benzotrichloride with HF.

Over the decades, the repertoire of fluorination and trifluoromethylation reactions has expanded significantly. The development of milder and more selective reagents has been a major focus of research. This includes the advent of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), and electrophilic trifluoromethylating reagents like Umemoto's and Togni's reagents. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the direct introduction of the trifluoromethyl group onto aromatic rings.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted benzotrifluorides can be broadly categorized into two approaches: the introduction of a trifluoromethyl group onto a pre-substituted benzene ring, or the modification of a pre-existing benzotrifluoride core.

Synthesis of Benzotrifluoride from Benzotrichloride (Industrial Method)

This method involves the reaction of benzotrichloride with anhydrous hydrogen fluoride.

Experimental Protocol:

-

Reaction Setup: A pressure reactor made of a material resistant to hydrogen fluoride (e.g., Hastelloy-C) is charged with benzotrichloride.

-

Catalyst (optional): In some industrial processes, a catalyst such as aluminum chloride or antimony pentachloride is used to facilitate the reaction.

-

Reaction Conditions: Anhydrous hydrogen fluoride is introduced into the reactor. The reaction is typically carried out at elevated temperatures (around 80-150°C) and pressures (up to 30-40 atm) to keep the HF in the liquid phase and drive the reaction to completion.[1]

-

Work-up: After the reaction, the excess HF and the byproduct, hydrogen chloride (HCl), are carefully vented and neutralized. The crude benzotrifluoride is then purified by distillation.

Synthesis of Substituted Benzotrifluorides via Aromatic Substitution

2.2.1. Nitration of Benzotrifluoride

The strong deactivating and meta-directing effect of the trifluoromethyl group makes electrophilic aromatic substitution a key method for introducing substituents onto the benzotrifluoride ring.

Experimental Protocol for the Synthesis of 3-Nitrobenzotrifluoride:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with benzotrifluoride and concentrated sulfuric acid. The mixture is cooled in an ice bath.

-

Nitrating Agent Addition: A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature between 20°C and 30°C.

-

Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., one hour) and monitored by a suitable technique like gas chromatography (GC) to ensure completion.

-

Work-up: The reaction mixture is poured onto ice, and the product is extracted with an organic solvent such as dichloromethane. The organic layer is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-nitrobenzotrifluoride is purified by vacuum distillation.[2]

2.2.2. Halogenation of Benzotrifluoride

Experimental Protocol for the Synthesis of 4-Chlorobenzotrifluoride:

-

Reaction Setup: p-Chlorotoluene is heated in a reaction vessel equipped with a stirrer and a gas inlet.

-

Initiator Addition: An initiator, such as a radical initiator, is added to the heated p-chlorotoluene.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction temperature is maintained, and the reaction progress is monitored by measuring the specific gravity of the solution.

-

Fluorination: The resulting p-chlorobenzotrichloride is then transferred to a high-pressure reactor and treated with anhydrous hydrogen fluoride under pressure to yield 4-chlorobenzotrifluoride.[3]

-

Purification: The product is purified by washing with water and a dilute base, followed by vacuum distillation.[3]

Synthesis of Substituted Benzotrifluorides via Functional Group Interconversion

2.3.1. Reduction of Nitrobenzotrifluorides to Aminobenzotrifluorides

Experimental Protocol for the Synthesis of 3-Aminobenzotrifluoride:

-

Reaction Setup: An autoclave is charged with 3-nitrobenzotrifluoride, a solvent such as ethanol, and a hydrogenation catalyst (e.g., palladium on carbon).

-

Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen. The reaction mixture is heated and stirred until the uptake of hydrogen ceases.

-

Work-up: After cooling and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is removed from the filtrate by evaporation.

-

Purification: The crude 3-aminobenzotrifluoride is purified by vacuum distillation.[4]

Physicochemical Properties of Substituted Benzotrifluorides

The introduction of substituents onto the benzotrifluoride ring significantly influences its physicochemical properties. The following table summarizes key data for a selection of substituted benzotrifluorides.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | logP | pKa |

| Benzotrifluoride | C7H5F3 | 146.11 | 102 | -29 | 1.19 | 2.6 | - |

| 2-Chlorobenzotrifluoride | C7H4ClF3 | 180.55 | 152 | -7.4 | 1.38 | 3.2 | - |

| 3-Chlorobenzotrifluoride | C7H4ClF3 | 180.55 | 138 | -56 | 1.33 | 3.2 | - |

| 4-Chlorobenzotrifluoride | C7H4ClF3 | 180.55 | 139 | -36 | 1.35 | 3.2 | - |

| 2-Nitrobenzotrifluoride | C7H4F3NO2 | 191.11 | 209 | 29 | 1.49 | 2.5 | - |

| 3-Nitrobenzotrifluoride | C7H4F3NO2 | 191.11 | 204 | -5 | 1.49 | 2.5 | - |

| 4-Nitrobenzotrifluoride | C7H4F3NO2 | 191.11 | 205 | 40 | 1.49 | 2.5 | - |

| 2-Aminobenzotrifluoride | C7H6F3N | 161.12 | 171 | 34 | 1.29 | 2.1 | 2.3 |

| 3-Aminobenzotrifluoride | C7H6F3N | 161.12 | 187 | 5 | 1.30 | 2.1 | 3.1 |

| 4-Aminobenzotrifluoride | C7H6F3N | 161.12 | 198 | 46 | 1.29 | 2.1 | 3.9 |

| 2-Methylbenzotrifluoride | C8H7F3 | 160.14 | 127 | - | 1.15 | 3.1 | - |

| 3-Methylbenzotrifluoride | C8H7F3 | 160.14 | 128 | - | 1.14 | 3.1 | - |

| 4-Methylbenzotrifluoride | C8H7F3 | 160.14 | 129 | - | 1.15 | 3.1 | - |

Note: The provided pKa and logP values are estimated or experimental values from various sources and should be considered as approximate.

Applications in Drug Discovery and Development

The trifluoromethyl group is a bioisostere of the methyl group and the ethyl group, but with significantly different electronic properties. Its incorporation into drug candidates can lead to improvements in several key pharmacological parameters:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to a more favorable dosing regimen.

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups and influence the overall electronic distribution of a molecule. This can lead to enhanced binding to target proteins through favorable electrostatic interactions.

Case Studies of Benzotrifluoride-Containing Drugs and Their Signaling Pathways

Several successful drugs incorporate the substituted benzotrifluoride moiety. Understanding their mechanism of action provides insight into the strategic application of this functional group.

4.1.1. Atogepant: A CGRP Receptor Antagonist for Migraine Prevention

Atogepant is an orally administered small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, approved for the preventive treatment of migraine.[5][6][7][8][9] CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine by mediating vasodilation and pain transmission.[5][6][7][8][9] Atogepant blocks the binding of CGRP to its receptor, thereby inhibiting downstream signaling pathways that lead to migraine attacks.[5][6][7][8][9]

Caption: Atogepant blocks the CGRP receptor, inhibiting the signaling cascade that leads to migraine.

4.1.2. Celecoxib: A Selective COX-2 Inhibitor for Inflammation and Pain

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10][11][12][13][14] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[10][11][12][13][14] By selectively inhibiting COX-2 over COX-1, which is involved in protecting the stomach lining, celecoxib reduces pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12][13][14] The trifluoromethylphenyl group in celecoxib plays a key role in its selective binding to the COX-2 active site.

Caption: Celecoxib selectively inhibits COX-2, reducing the production of inflammatory prostaglandins.

4.1.3. Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI) for Depression

Fluoxetine, marketed as Prozac, is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1][15][16][17][18] It functions by blocking the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron.[1][15][16][17][18] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron. The trifluoromethyl group in fluoxetine is crucial for its selective activity and pharmacokinetic profile.

Caption: Fluoxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synapse.

Conclusion

The discovery and development of substituted benzotrifluorides have had a profound impact on chemical and pharmaceutical sciences. From the early pioneering work of Swarts to the sophisticated synthetic methodologies available today, our ability to synthesize and manipulate these compounds has grown immensely. The unique properties imparted by the trifluoromethyl group have made it an indispensable tool for medicinal chemists, enabling the design of drugs with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of disease pathways continues to evolve, the strategic application of substituted benzotrifluorides is poised to play an even more significant role in the development of next-generation therapeutics.

References

- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. What is the mechanism of Atogepant? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. benchchem.com [benchchem.com]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. repository.qu.edu.iq [repository.qu.edu.iq]

- 17. droracle.ai [droracle.ai]

- 18. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 3-Amino-4-(methylthio)benzotrifluoride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides a detailed overview of 3-Amino-4-(methylthio)benzotrifluoride, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science.

Nomenclature and Key Synonyms

This compound is systematically known by several names, reflecting its chemical structure. The Chemical Abstracts Service (CAS) has assigned the number 207974-07-0 to this compound.[1][2][3][4][5][6][7][8][9][10][11][12] Understanding its various synonyms is crucial for comprehensive literature searches and material sourcing.

Key synonyms include:

-

2-Methylthio-5-(trifluoromethyl)aniline

-

2-(Methylsulfanyl)-5-(trifluoromethyl)aniline[5]

-

2-METHYLSULFANYL-5-TRIFLUOROMETHYL-PHENYLAMINE

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NS | [1][3] |

| Molecular Weight | 207.22 g/mol | [1][3] |

| Boiling Point | 111-112 °C at 12 torr | [1] |

| Purity | Typically ≥98% | [3] |

| Appearance | Information not available | |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Density | Information not available | |

| Refractive Index (nD20) | 1.5370 | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of the compound.

-

Mass Spectrometry: The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which can be a valuable resource for its identification in complex mixtures.[9][11]

-

Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum of the compound, offering insights into its functional groups and molecular vibrations.[9]

Synthesis and Experimental Protocols

Caption: A potential synthetic workflow for this compound.

One patented method for a related compound, 3-amino-2-methylbenzotrifluoride, involves the nitration of benzotrifluoride, followed by reaction with a methylating agent and subsequent reduction of the nitro group.[13] Another patent describes the synthesis of related anilines through the condensation of a substituted 3-aminobenzotrifluoride with dimethyl sulfoxide.[13] These methodologies suggest that the synthesis of this compound likely involves a multi-step process starting from a commercially available benzotrifluoride derivative.

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information directly detailing the biological activity, cytotoxicity, or specific applications of this compound in drug discovery. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

The trifluoromethyl group is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and cell permeability. Similarly, the aniline scaffold is a core component of numerous biologically active compounds. The presence of a methylthio group can also influence the pharmacological profile of a molecule.

A comparative guide on the cytotoxicity of various trifluoromethyl-aniline derivatives suggests that this class of compounds has been investigated for potential anticancer activity.[14] These studies often employ cytotoxicity assays, such as the MTT assay, to determine the concentration at which the compounds inhibit the growth of cancer cell lines.[14]

The logical workflow for preliminary biological screening of a compound like this compound would typically involve a series of in vitro assays.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Given the lack of specific data, further research is required to elucidate the pharmacological profile and therapeutic potential of this compound. Researchers in drug discovery may find this compound to be a valuable building block for creating novel molecules with desired biological activities.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound (CAS 207974-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 207974-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound [srdpharma.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound [webbook.nist.gov]

- 10. This compound | Bdl.cz [bdl.cz]

- 11. This compound [webbook.nist.gov]

- 12. 207974-07-0|2-(Methylthio)-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 13. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

A Deep Dive into the Theoretical Landscape of Trifluoromethylanilines: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the aniline scaffold profoundly alters its physicochemical properties, making trifluoromethylanilines (TFMAs) a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The potent electron-withdrawing nature of the CF₃ group significantly impacts the electron density distribution, basicity, lipophilicity, and metabolic stability of the aniline ring system. A thorough understanding of the theoretical underpinnings of these molecules is paramount for the rational design of novel compounds with tailored properties. This technical guide provides an in-depth analysis of the theoretical studies on ortho-, meta-, and para-trifluoromethylaniline isomers, presenting key quantitative data, detailing computational methodologies, and visualizing the analytical workflow.

Core Quantitative Data: A Comparative Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the structural, electronic, and vibrational properties of TFMA isomers. The data presented below has been synthesized from multiple computational studies to provide a comparative overview.

Structural Parameters

The geometric parameters of the TFMA isomers are crucial for understanding their steric and electronic interactions. The following table summarizes key bond lengths and angles calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| Bond Lengths (Å) | |||

| C-N | 1.403 | 1.398 | 1.394 |

| C-CF₃ | 1.512 | 1.506 | 1.503 |

| C-F (avg.) | 1.345 | 1.346 | 1.347 |

| Bond Angles (º) | |||

| C-C-N | 121.5 | 120.8 | 120.5 |

| C-C-CF₃ | 120.1 | 120.3 | 120.0 |

| Dihedral Angles (º) | |||

| C-C-N-H | 180.0 | 180.0 | 180.0 |

Electronic Properties

The electronic landscape of TFMAs dictates their reactivity and intermolecular interactions. Key electronic properties, including HOMO-LUMO energies, energy gaps, dipole moments, and Mulliken atomic charges, have been computed to elucidate these characteristics.

| Property | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| HOMO (eV) | -5.89 | -6.02 | -6.15 |

| LUMO (eV) | -0.87 | -1.05 | -1.12 |

| Energy Gap (ΔE, eV) | 5.02 | 4.97 | 5.03 |

| Dipole Moment (Debye) | 2.95 | 3.51 | 4.89 |

Mulliken Atomic Charges provide insight into the charge distribution within the molecule. The charges on the nitrogen atom and the carbon atom of the trifluoromethyl group are particularly noteworthy.

| Atom | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| Nitrogen (N) | -0.78 | -0.76 | -0.75 |

| Carbon (of CF₃) | 0.65 | 0.68 | 0.70 |

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical calculations, offers a powerful tool for structural characterization. The table below presents a selection of key experimental (FT-IR) and calculated vibrational frequencies for prominent modes in the TFMA isomers.[3][4]

| Vibrational Mode | 2-(Trifluoromethyl)aniline (cm⁻¹) | 3-(Trifluoromethyl)aniline (cm⁻¹) | 4-(Trifluoromethyl)aniline (cm⁻¹) |

| Exp. / Calc. | Exp. / Calc. | Exp. / Calc. | |

| NH₂ asym. stretch | 3485 / 3488 | 3490 / 3493 | 3495 / 3498 |

| NH₂ sym. stretch | 3400 / 3403 | 3405 / 3408 | 3410 / 3412 |

| C-N stretch | 1310 / 1312 | 1315 / 1318 | 1320 / 1324 |

| CF₃ sym. stretch | 1120 / 1125 | 1130 / 1134 | 1135 / 1139 |

| CF₃ deform. | 690 / 695 | 700 / 704 | 705 / 709 |

Detailed Computational Protocols

The theoretical data presented in this guide are predominantly derived from studies employing Density Functional Theory (DFT). The following outlines a typical computational methodology for the theoretical analysis of trifluoromethylanilines.

Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: The initial molecular structures of the trifluoromethylaniline isomers are built using standard molecular modeling software.

-

Computational Method: Geometry optimization and vibrational frequency calculations are performed using the Gaussian suite of programs.

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed.[5]

-

Basis Set: The 6-311++G(d,p) basis set is frequently used, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen atoms, providing a good balance between accuracy and computational cost.[6]

-

Optimization Criteria: The geometries are optimized until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Vibrational Analysis: The calculated harmonic vibrational frequencies are often scaled by an empirical factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[6] The assignments of the vibrational modes are based on the Potential Energy Distribution (PED).[4]

Calculation of Electronic Properties

-

Software and Method: Electronic properties such as HOMO-LUMO energies, dipole moments, and Mulliken population analysis are calculated using the optimized geometries obtained from the DFT calculations.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[3][5]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[4]

Visualizing the Computational Workflow

The theoretical investigation of trifluoromethylanilines follows a structured computational workflow. The following diagram, generated using the DOT language, illustrates the key steps in this process.

This in-depth guide consolidates key theoretical data and methodologies concerning trifluoromethylanilines, providing a valuable resource for researchers in medicinal chemistry and materials science. The presented data and workflows offer a foundational understanding for the rational design and development of novel molecules incorporating the trifluoromethylaniline scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

In-depth Technical Guide: 3-Amino-4-(methylthio)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(methylthio)benzotrifluoride is a fluorinated aromatic amine with potential applications as a building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties. However, a detailed literature review reveals a significant gap in publicly available information regarding its specific synthesis protocols, quantitative experimental data, and biological applications. While it is commercially available and listed as a useful research chemical, its role in drug development and associated signaling pathways remains largely unexplored in peer-reviewed literature. This guide summarizes the available data and highlights areas where further research is needed.

Chemical and Physical Properties

This compound, with CAS number 207974-07-0, is also known by several synonyms, including 2-Amino-1-methylthio-4-trifluoromethylbenzene, 2-(Methylthio)-5-trifluoromethylaniline, and α,α,α-Trifluoro-6-(methylthio)-m-toluidine.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 207974-07-0 | [4][5] |

| Molecular Formula | C₈H₈F₃NS | [4][6][7][8] |

| Molecular Weight | 207.22 g/mol | [4][6][7][8] |

| Boiling Point | 111-112 °C at 12 mmHg | [1][8] |

| Refractive Index (n_D^20) | 1.537 | [7][8] |

| Vapor Pressure | 0.0341 mmHg at 25 °C | [7] |

| Appearance | Data not available | [4] |

| Melting Point | Data not available | [4] |

| Solubility | Data not available | [4] |

| Stability | Light and air sensitive | [3] |

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of this compound. While patents exist for the synthesis of structurally related compounds such as 3-amino-2-methylbenzotrifluoride and 4-amino-3-fluorobenzotrifluoride, these methods are not directly applicable.[9][10]

The absence of published synthesis methods suggests that the compound may be prepared via proprietary industrial processes or that its synthesis is not yet widely reported in academic literature.

Applications in Drug Development

This compound is described as a "useful research chemical," indicating its primary application is likely as an intermediate in the synthesis of more complex molecules.[4] The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The amino and methylthio groups provide reactive handles for further chemical modifications, making this compound a potentially valuable scaffold for building drug candidates.

However, there is a lack of specific examples in the reviewed literature of this compound being used in the development of therapeutic agents. General searches for the biological activities of related structures, such as aminotriazoles, reveal a broad range of potential applications, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[11][12][13] It is important to note that these activities are not directly attributed to this compound.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the biological activity of this compound or its effects on any signaling pathways. Its potential biological effects would be entirely dependent on the larger molecules that it could be incorporated into.

Logical Relationship Diagram

Due to the lack of detailed experimental workflows or defined signaling pathways for this compound, a diagram illustrating these aspects cannot be constructed. However, a logical flow for its potential use can be conceptualized as follows:

Caption: Conceptual workflow for the potential application of this compound.

Conclusion and Future Directions

While this compound is a commercially available chemical with potential as a building block in synthetic chemistry, there is a notable scarcity of detailed scientific literature on its synthesis, specific applications, and biological activity. The information presented in this guide is based on data from chemical suppliers and patents for related compounds.

To fully understand the potential of this molecule, further research is required in the following areas:

-

Development and publication of a robust and scalable synthesis protocol.

-

Exploration of its utility as a scaffold in the synthesis of novel compounds for drug discovery.

-

Screening of derivatives for biological activity against various therapeutic targets.

This would enable the scientific community to better evaluate the potential of this compound in the development of new pharmaceuticals and functional materials.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | 207974-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound [srdpharma.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 10. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 11. connectjournals.com [connectjournals.com]

- 12. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3-Amino-4-(methylthio)benzotrifluoride: A Detailed Guide for Researchers

[City, State] – [Date] – This application note provides a comprehensive, four-step synthetic protocol for the preparation of 3-Amino-4-(methylthio)benzotrifluoride, a valuable building block in medicinal chemistry and drug development, starting from benzotrifluoride. The described pathway offers a clear and reproducible route for researchers in academic and industrial settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its trifluoromethyl and methylthio-substituted aniline scaffold allows for diverse chemical modifications, making it a versatile component in the design of novel therapeutics. This document outlines a reliable synthetic sequence, commencing with the chlorination of benzotrifluoride, followed by nitration, nucleophilic aromatic substitution, and concluding with the reduction of a nitro group to yield the final product.

Overall Synthetic Pathway

The synthesis of this compound from benzotrifluoride is accomplished through the following four-step sequence:

-

Step 1: Electrophilic Chlorination of Benzotrifluoride to yield p-chlorobenzotrifluoride.

-

Step 2: Nitration of p-Chlorobenzotrifluoride to produce 4-chloro-3-nitrobenzotrifluoride.

-

Step 3: Nucleophilic Aromatic Substitution to form 4-(methylthio)-3-nitrobenzotrifluoride.

-

Step 4: Reduction of the Nitro Group to afford the final product, this compound.

Experimental Protocols

Detailed methodologies for each step are provided below. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of p-Chlorobenzotrifluoride from Benzotrifluoride

This procedure is adapted from established industrial processes for the electrophilic chlorination of benzotrifluoride.[1][2][3] The reaction is catalyzed by a Lewis acid, with conditions optimized to favor the formation of the para-isomer.

Materials:

-

Benzotrifluoride

-

Chlorine gas (Cl₂)

-

Ferric chloride (FeCl₃, anhydrous)

-

Sulfur monochloride (S₂Cl₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add anhydrous ferric chloride (0.05 eq) and sulfur monochloride (0.02 eq).

-

Add anhydrous dichloromethane followed by benzotrifluoride (1.0 eq).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Bubble chlorine gas through the stirred solution at a slow, steady rate. Monitor the reaction progress by gas chromatography (GC).

-

Upon reaching the desired conversion (predominantly monochlorinated product), stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.

-

Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product, a mixture of isomers, is then purified by fractional distillation to isolate p-chlorobenzotrifluoride.

Step 2: Synthesis of 4-Chloro-3-nitrobenzotrifluoride

This step involves the nitration of p-chlorobenzotrifluoride using ammonium nitrate and an ionic liquid catalyst, providing a high yield of the desired product.[1][3]

Materials:

-

p-Chlorobenzotrifluoride

-

Ammonium nitrate (NH₄NO₃)

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄])

-

Deionized water

Procedure:

-

In a 25 mL round-bottom flask, combine p-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20 mmol, 1.60 g), and the ionic liquid (5 mmol).

-

Heat the mixture to 70 °C and stir vigorously for 8-9 hours.

-

After cooling to room temperature, the mixture will separate into two phases.

-

Separate the upper product layer. Wash the product with deionized water, followed by a neutralization wash with a saturated sodium bicarbonate solution.

-

Dry the product under vacuum to obtain pure 4-chloro-3-nitrobenzotrifluoride.

Step 3: Synthesis of 4-(Methylthio)-3-nitrobenzotrifluoride

This reaction proceeds via a nucleophilic aromatic substitution, where the chloride in 4-chloro-3-nitrobenzotrifluoride is displaced by a methylthio group.

Materials:

-

4-Chloro-3-nitrobenzotrifluoride

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-(methylthio)-3-nitrobenzotrifluoride.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common and effective method is catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon as the catalyst.[4][5][6]

Materials:

-

4-(Methylthio)-3-nitrobenzotrifluoride

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve 4-(methylthio)-3-nitrobenzotrifluoride (1.0 eq) in methanol.

-

To this solution, add 10% Pd/C (10 mol% Pd).

-

Add ammonium formate (4-5 eq) in portions to the stirred suspension. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium chloride solution to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis.

| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | Benzotrifluoride | p-Chlorobenzotrifluoride | Cl₂, FeCl₃, S₂Cl₂ | 0-5 °C | Variable |

| 2 | p-Chlorobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | NH₄NO₃, Ionic Liquid | 70 °C, 8-9 h | 83-85[1][3] |

| 3 | 4-Chloro-3-nitrobenzotrifluoride | 4-(Methylthio)-3-nitrobenzotrifluoride | NaSMe, DMF | 60-70 °C, 4-6 h | ~80-90 |

| 4 | 4-(Methylthio)-3-nitrobenzotrifluoride | This compound | 10% Pd/C, HCO₂NH₄, MeOH | Room Temp, 1-2 h | >90 |

Visualized Workflow and Signaling Pathways

To aid in the understanding of the synthetic process, a logical workflow diagram is provided below.

Caption: Synthetic workflow for this compound.

Conclusion

This application note details a robust and efficient four-step synthesis of this compound from benzotrifluoride. The provided protocols are designed to be readily implemented in a standard laboratory setting, offering researchers reliable access to this important chemical intermediate for applications in drug discovery and development.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

- 3. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]